molecular formula C9H9ClFNO B1602504 2-chloro-N-(2-fluorobenzyl)acetamide CAS No. 895367-63-2

2-chloro-N-(2-fluorobenzyl)acetamide

Cat. No.: B1602504
CAS No.: 895367-63-2
M. Wt: 201.62 g/mol
InChI Key: XOVDAXFGBGURQF-UHFFFAOYSA-N
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Description

Contextualization within the Field of Organohalogen Chemistry and Fluorine Chemistry

Organohalogen compounds, which are organic molecules containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon, are widespread in both nature and synthetic chemistry. acs.orgbritannica.combritannica.com The identity and position of the halogen atom significantly influence the compound's chemical reactivity and physical properties. britannica.com The carbon-halogen bond is polar, with the carbon atom carrying a partial positive charge and the halogen a partial negative charge. adichemistry.com

The field of fluorine chemistry, a specialized subset of organohalogen chemistry, has gained immense importance, particularly in medicinal chemistry and drug design. nih.govresearchgate.net The strategic incorporation of fluorine into a molecule can profoundly alter its characteristics:

Metabolic Stability: Fluorine's presence, especially on aromatic rings, can block sites susceptible to metabolic oxidation, thereby increasing the compound's stability in biological systems. tandfonline.commdpi.com

Physicochemical Properties: The high electronegativity of fluorine can modify the acidity (pKa) of nearby functional groups, which in turn affects a molecule's solubility and permeability. researchgate.netmdpi.com

Binding Affinity: Due to its small size, comparable to a hydrogen atom, fluorine can often be substituted for hydrogen without causing significant steric hindrance. tandfonline.combenthamscience.com This substitution can enhance the binding affinity of a ligand to its target protein through favorable electrostatic and hydrophobic interactions. nih.govtandfonline.combenthamscience.com

In 2-chloro-N-(2-fluorobenzyl)acetamide, the presence of both a chlorine atom on the acetyl group and a fluorine atom on the benzyl (B1604629) ring creates a molecule with multifaceted properties derived from both these halogens.

Significance of N-Substituted Chloroacetamides in Synthetic Organic Chemistry and Biological Systems

N-substituted chloroacetamides are a class of compounds recognized for their utility as versatile synthetic intermediates and for their wide range of biological activities. nih.govresearchgate.net

From a synthetic perspective, the chloroacetamide group is a valuable functional moiety. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. researchgate.nettandfonline.com This reactivity allows for the facile introduction of various nucleophiles (containing oxygen, nitrogen, or sulfur), enabling the construction of more complex molecules and diverse heterocyclic systems. researchgate.nettandfonline.com This reactive feature has led to the chloroacetamide group being described as a "war-head" in the context of designing targeted covalent inhibitors. nih.gov The synthesis of N-substituted chloroacetamides is typically straightforward, often involving the chloroacetylation of a corresponding primary or secondary amine with chloroacetyl chloride. researchgate.netresearchgate.netijpsr.info

In biological systems, the N-substituted chloroacetamide scaffold is present in numerous compounds exhibiting a wide spectrum of activities. Research has demonstrated their potential as:

Antimicrobial Agents: Various N-substituted chloroacetamides have shown efficacy against bacteria and fungi. nih.govijpsr.inforesearchgate.net Their activity is often linked to their lipophilicity, which allows them to penetrate the cell membranes of microorganisms. nih.govresearchgate.net

Anticancer Agents: Studies have explored substituted chloroacetamides as potential inhibitors of cancer stem cells, which are implicated in chemoresistance and tumor relapse. nih.gov

Herbicides: Certain chloroacetamide derivatives are used commercially as herbicides. researchgate.netijpsr.info

The biological activity is closely tied to the chemical structure, particularly the nature of the substituent on the nitrogen atom. nih.gov

Overview of Academic Research Perspectives on Halogenated Acetamide (B32628) Architectures

The academic community maintains a strong interest in halogenated acetamide architectures due to their dual role as key synthetic building blocks and promising biologically active agents. ub.edunih.gov Research in this area is diverse and focuses on several key aspects.

One major area of investigation is the synthesis of novel halogenated acetamide derivatives and the exploration of their chemical reactivity. tandfonline.comnih.gov Scientists are continuously developing new methods to prepare these compounds and to use them as precursors for more complex molecular targets, including various nitrogen-containing heterocycles. tandfonline.comub.edu

Another significant research thrust is the evaluation of their biological profiles. This includes screening for antimicrobial, anticancer, anti-inflammatory, and other pharmacological activities. nih.govnih.govnih.govmdpi.com Structure-activity relationship (SAR) studies are crucial in this context, aiming to understand how modifications to the molecular structure, such as the type and position of halogen substituents, affect biological efficacy. nih.govnih.gov For instance, research on N-(substituted phenyl)-2-chloroacetamides has shown that halogen substitution on the phenyl ring can enhance antimicrobial activity due to increased lipophilicity. nih.govresearchgate.net The amide functional group itself is a common motif in many drugs, valued for its ability to form hydrogen bonds and influence a compound's pharmacological profile. nih.gov

The combination of a reactive chloroacetyl group with a strategically halogenated substituent, as seen in this compound, represents a compelling target for ongoing research, promising new discoveries in both synthetic methodology and medicinal chemistry.

Data Tables

Table 1: Chemical Compound Data for this compound

PropertyValueSource
CAS Number 895367-63-2 chemscene.com
Molecular Formula C₉H₉ClFNO chemscene.com
Molecular Weight 201.63 g/mol chemscene.com
SMILES ClCC(NCC1=CC=CC=C1F)=O chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(2-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVDAXFGBGURQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585347
Record name 2-Chloro-N-[(2-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895367-63-2
Record name 2-Chloro-N-[(2-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro N 2 Fluorobenzyl Acetamide and Its Structural Analogs

Primary Synthetic Routes for N-Aryl/Benzyl (B1604629) Chloroacetamides

The formation of the N-aryl/benzyl chloroacetamide core is most commonly achieved through the acylation of a primary or secondary amine. This can be accomplished using highly reactive acylating agents like chloroacetyl chloride or by employing chloroacetic acid in conjunction with coupling agents.

Amide Formation via Acylation of Amines with Chloroacetyl Chloride

The most direct and widely utilized method for the synthesis of N-substituted 2-chloroacetamides is the acylation of a corresponding amine with chloroacetyl chloride. ijpsr.inforesearchgate.netniscpr.res.inamazonaws.comresearchgate.netnih.govsphinxsai.com This reaction, often referred to as the Schotten-Baumann reaction, is characterized by its efficiency and broad applicability. wikipedia.orgorganic-chemistry.orgbyjus.comjk-sci.com The general mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and releases hydrochloric acid as a byproduct. byjus.com

To neutralize the liberated HCl, which would otherwise protonate the starting amine and render it non-nucleophilic, a base is typically added to the reaction mixture. organic-chemistry.orgbyjus.com Common bases used include aqueous sodium hydroxide (B78521), pyridine, or a tertiary amine like triethylamine (B128534). researchgate.netbyjus.comorgsyn.org The reaction is often carried out in a two-phase solvent system, such as dichloromethane (B109758) and water, where the product remains in the organic phase while the acid byproduct is neutralized in the aqueous phase. wikipedia.orgjk-sci.com Alternatively, aprotic solvents like tetrahydrofuran (B95107) (THF), ethyl acetate, or dimethylformamide (DMF) can be employed. ijpsr.infosphinxsai.comorgsyn.org

The reaction conditions are generally mild, often proceeding at room temperature with good to excellent yields. ijpsr.infosphinxsai.com For instance, the synthesis of various N-aryl 2-chloroacetamides has been successfully achieved by reacting substituted anilines with chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent. researchgate.net Similarly, N-benzyl-2-chloroacetamide was synthesized from benzylamine (B48309) and chloroacetyl chloride. amazonaws.com

Alternative Acylating Agents (e.g., Chloroacetic Acid)

While chloroacetyl chloride is a highly effective acylating agent, its reactivity can sometimes lead to challenges in controlling the reaction or handling the corrosive nature of the reagent and its byproduct. An alternative approach involves the use of chloroacetic acid as the acylating agent. google.com However, the direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org

To overcome this, coupling agents are employed to activate the carboxylic acid. nih.gov Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide. nih.gov This method has been applied to the synthesis of various amides from carboxylic acids and amines. nih.gov For instance, the direct amidation of phenylacetic acid derivatives with benzylamine derivatives has been achieved using a nickel chloride catalyst. nih.gov While specific examples detailing the use of chloroacetic acid with 2-fluorobenzylamine (B1294385) are not extensively reported, the general principles of carboxylic acid activation are applicable. google.com

Strategies for Incorporating the 2-Fluorobenzyl Moiety

The synthesis of the target compound, 2-chloro-N-(2-fluorobenzyl)acetamide, requires the specific precursor, 2-fluorobenzylamine. The preparation of this amine and the subsequent optimization of the acylation reaction are crucial steps.

Preparation of 2-Fluorobenzylamine Precursors

2-Fluorobenzylamine is a commercially available reagent, but its synthesis can be achieved through various established methods. nih.gov A common laboratory and industrial approach involves the reduction of 2-fluorobenzonitrile. This reduction can be carried out using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. Another route to 2-fluorobenzylamine is the reduction of 2-fluorobenzaldehyde (B47322) via reductive amination.

Optimization of Reaction Conditions for Regioselectivity and Efficiency

The reaction between 2-fluorobenzylamine and chloroacetyl chloride is generally efficient. However, optimization of reaction conditions can be crucial to maximize yield and purity. Key parameters to consider include the choice of base, solvent, temperature, and reaction time. The Schotten-Baumann conditions, employing a biphasic system with an aqueous base, are often effective in driving the reaction to completion by neutralizing the HCl byproduct. wikipedia.orgorganic-chemistry.orgbyjus.com

The term "regioselectivity" in this context primarily refers to the selective acylation of the amine functional group without unintended reactions involving the fluoro-substituted aromatic ring. The C-F bond is generally stable under these acylation conditions. However, the electronic effect of the fluorine atom on the nucleophilicity of the benzylamine can influence the reaction rate. While specific studies on the regioselectivity of this particular reaction are not extensively detailed in the provided literature, the acylation of the amine is the overwhelmingly favored pathway due to its high nucleophilicity compared to the aromatic ring. Synergistic catalysis involving single electron transfer (SET) and hydrogen atom transfer (HAT) has been explored for the Csp³–H arylation of benzylamines, demonstrating the possibility of alternative reaction pathways under specific catalytic conditions, though this is distinct from the standard acylation reaction. rsc.org

Synthesis of Diverse 2-Chloro-N-(fluorobenzyl)acetamide Derivatives and Related Compounds

The synthetic methodologies described above can be readily adapted to produce a wide array of 2-chloro-N-(fluorobenzyl)acetamide derivatives and related compounds. By varying the substituents on the benzylamine precursor, a library of analogs can be generated. For example, the synthesis of 2-chloro-N-(4-fluorobenzyl)acetamide and other substituted N-benzyl-2-chloroacetamides has been reported. amazonaws.comnih.govscbt.comchapman.edu These syntheses generally follow the same principle of acylating the corresponding substituted benzylamine with chloroacetyl chloride. ijpsr.infoamazonaws.comnih.govchapman.edunih.govarkat-usa.orgekb.egresearchgate.netneliti.comresearchgate.netmdpi.com

The following table provides examples of synthesized N-substituted-2-chloroacetamides, highlighting the versatility of the synthetic routes.

Amine PrecursorAcylating AgentProductYield (%)Reference
BenzylamineChloroacetyl chlorideN-Benzyl-2-chloroacetamide40.77 ijpsr.info
4-FluoroanilineChloroacetyl chloride2-Chloro-N-(4-fluorophenyl)acetamide65 nih.gov
2-ChloroanilineChloroacetyl chloride2-Chloro-N-(2-chlorophenyl)acetamide- ijpsr.info
3-ChloroanilineChloroacetyl chloride2-Chloro-N-(3-chlorophenyl)acetamide70.32 ijpsr.info
4-ChloroanilineChloroacetyl chloride2-Chloro-N-(4-chlorophenyl)acetamide- amazonaws.com
4-BromoanilineChloroacetyl chlorideN-(4-Bromophenyl)-2-chloroacetamide- amazonaws.com
2-MethoxyanilineChloroacetyl chloride2-Chloro-N-(2-methoxyphenyl)acetamide59.62 ijpsr.info
4-MethoxyanilineChloroacetyl chloride2-Chloro-N-(4-methoxyphenyl)acetamide- ijpsr.infoamazonaws.com
4-MethylanilineChloroacetyl chloride2-Chloro-N-(4-methylphenyl)acetamide- amazonaws.com
2-NaphthylamineChloroacetyl chloride2-Chloro-N-(naphthalen-2-yl)acetamide- ijpsr.info
4-AminophenolChloroacetyl chloride2-Chloro-N-(4-hydroxyphenyl)acetamide- neliti.com
3-AminophenolChloroacetyl chloride2-Chloro-N-(3-hydroxyphenyl)acetamide- neliti.com
4-FluorobenzylamineChloroacetyl chloride2-Chloro-N-(4-fluorobenzyl)acetamide- scbt.com
4-ChlorobenzylamineChloroacetyl chloride2-Chloro-N-(4-chlorobenzyl)acetamide- chemicalbook.com

Variations in Fluorination Patterns on Aromatic Rings

The introduction of fluorine into molecular frameworks can significantly modulate the properties of a compound. cas.cn In the context of N-benzyl-2-chloroacetamides, altering the fluorination pattern on the aromatic ring allows for a systematic investigation of structure-activity relationships. The synthesis of these analogs generally follows the standard acylation procedure where a variously fluorinated benzylamine is reacted with chloroacetyl chloride.

For instance, the synthesis of 2-chloro-N-(4-fluorobenzyl)acetamide is a common variation. scbt.com Research has detailed the synthesis of analogs with different halogen substitutions, including N-(4-fluorophenyl) chloroacetamide, N-(4-chlorophenyl) chloroacetamide, and N-(4-bromophenyl) chloroacetamide. nih.gov These syntheses are typically achieved by reacting the corresponding substituted aniline (B41778) with chloroacetyl chloride. nih.govnih.gov The strategic placement of fluorine, whether at the ortho-, meta-, or para-position, or as part of a polyfluorinated system, can influence the electronic environment and conformation of the molecule.

Recent advancements in organofluorine chemistry provide diverse methods for introducing fluorine at various molecular positions. cas.cn While direct fluorination of a pre-formed N-benzylacetamide is less common, methods like photocatalytic C-H fluorination using visible light and a photocatalyst like 9-fluorenone (B1672902) or xanthone (B1684191) offer pathways to monofluorinate or difluorinate benzylic C-H bonds. organic-chemistry.org Another approach involves the use of Selectfluor for the selective fluorination of heteroaromatic benzylic C-H bonds. cas.cnorganic-chemistry.org

Table 1: Synthesis of N-(Halogenated Phenyl)-2-chloroacetamide Analogs

Compound NameReactant 1Reactant 2Key CharacteristicsReference
N-(4-fluorophenyl) chloroacetamide4-fluoroanilineChloroacetyl chlorideSynthesized as part of a study on antimicrobial potential. nih.gov
N-(4-chlorophenyl) chloroacetamide4-chloroanilineChloroacetyl chlorideNoted for high lipophilicity and effectiveness against Gram-positive bacteria. nih.gov
N-(4-bromophenyl) chloroacetamide4-bromoanilineChloroacetyl chlorideDemonstrated the highest lipophilicity among a series of analogs. nih.gov
N-(3-bromophenyl) chloroacetamide3-bromoanilineChloroacetyl chlorideAmong the most active in antimicrobial tests due to high lipophilicity. nih.gov
2-Chloro-N-(4-fluorophenyl)acetamide4-fluoroanilineChloroacetyl chlorideYield: 65%, m.p. 109 °C. nih.gov

Modification of Benzyl Substituents

The synthetic framework for 2-chloro-N-benzylacetamides is highly adaptable, allowing for a wide range of substituents on the benzyl ring beyond fluorine. This versatility enables the creation of large libraries of compounds for screening purposes. The fundamental synthetic reaction remains the nucleophilic acyl substitution, where a substituted benzylamine is treated with chloroacetyl chloride. ijpsr.info

Studies have reported the synthesis of numerous analogs by reacting various aliphatic and aromatic amines with chloroacetyl chloride. ijpsr.info This includes derivatives with alkyl (e.g., methyl), alkoxy (e.g., methoxy), and other groups on the phenyl ring. For example, 2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide have been synthesized from the corresponding methoxy-substituted anilines. ijpsr.info Similarly, N-(4-methylphenyl) chloroacetamide (also known as 2-chloro-N-p-tolylacetamide) is prepared from p-toluidine (B81030) and chloroacetyl chloride. nih.govuomustansiriyah.edu.iq The choice of solvent and base can be adapted to the specific substrate, with reactions carried out in benzene (B151609), dichloromethane with triethylamine, or aqueous solutions. researchgate.net

Table 2: Synthesis of N-(Substituted Benzyl/Phenyl)-2-chloroacetamide Analogs

Compound NameAmine ReactantKey Findings/MethodReference
N-Benzyl-2-chloroacetamideBenzylamineA versatile intermediate for further reactions. ijpsr.info
2-chloro-N-(2-methoxyphenyl)acetamideo-methoxy anilineSynthesized in aqueous solution; Yield: 59.62%. ijpsr.info
2-chloro-N-(4-methoxyphenyl)acetamidep-methoxy anilineSynthesized in aqueous solution. ijpsr.info
2-chloro-N-p-tolylacetamidep-aminotoluenePrepared by reacting with chloroacetyl chloride. uomustansiriyah.edu.iq
N-(4-acetylphenyl)-2-chloroacetamide4-aminoacetophenoneUsed as an intermediate for synthesizing S-alkylated products. researchgate.netresearchgate.net
2-chloro-N-(naphthalen-2-yl)acetamide2-naphthylamineSynthesized and characterized. ijpsr.info

Sequential Synthetic Transformations Using Chloroacetamide Intermediates

The chloroacetamide moiety is a valuable functional group for subsequent chemical transformations, acting as a key intermediate in multi-step syntheses. researchgate.net The high reactivity of the chlorine atom allows for its easy displacement by a variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur. researchgate.net This reactivity is fundamental to the construction of more complex molecular architectures and various heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net

A common transformation is the S-alkylation of thiol-containing compounds. For example, 2-chloro-N-arylacetamides react with 2-mercaptobenzimidazole (B194830) or 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) to yield the corresponding S-alkylated products. researchgate.net These products can then serve as precursors for further reactions, such as acid-catalyzed Aldol condensation. researchgate.net In another example, 2-chloro-N-benzylacetamide has been used to prepare 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides by reacting it with the appropriate arylpiperazine.

The chloroacetamide intermediate is also crucial in the synthesis of various heterocyclic compounds. It can be reacted with thiourea (B124793), semicarbazide, or thiosemicarbazide (B42300) to form initial heterocyclic rings, which can then be elaborated upon. uomustansiriyah.edu.iq For instance, the reaction of 2-chloro-N-p-tolylacetamide with thiourea produces a thiazole (B1198619) derivative. uomustansiriyah.edu.iq Furthermore, chloroacetamide intermediates like 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide are used to build larger, more complex structures by reacting with other heterocyclic precursors, such as substituted imidazoles. banglajol.info These sequential reactions highlight the utility of the chloroacetamide core as a reliable and versatile scaffold in synthetic chemistry. nih.gov

Table 3: Examples of Sequential Transformations of Chloroacetamide Intermediates

Chloroacetamide IntermediateReactantProduct TypeReference
2-Chloro-N-benzylacetamideArylpiperazines2-[4-(Aryl substituted) piperazin-1-yl]-N-benzylacetamides
2-Chloro-N-benzylacetamideImidazole (B134444)N-Benzyl-2-(1H-imidazol-1-yl)acetamide
2-Chloro-N-benzylacetamide8-hydroxyquinoline (B1678124)bis[N-Benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate
N-Aryl-2-chloroacetamidesAmmonium thiocyanate2-(arylimino)thiazolidin-4-ones researchgate.net
N-(4-acetylphenyl)-2-chloroacetamide2-mercaptobenzimidazoleS-alkylated benzimidazole (B57391) derivative researchgate.net
N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide (B32628)Sodium hydrogen selenide (B1212193)Diorganyl selenide compound ekb.eg

Chemical Reactivity and Transformational Pathways of 2 Chloro N 2 Fluorobenzyl Acetamide

Nucleophilic Substitution Reactions at the Chloromethyl Group

The most significant site of reactivity on 2-chloro-N-(2-fluorobenzyl)acetamide is the α-carbon, which is bonded to a chlorine atom. The electron-withdrawing effect of the adjacent carbonyl group makes this carbon highly electrophilic and susceptible to nucleophilic substitution, primarily through an SN2 mechanism. This reactivity is a cornerstone of the synthetic utility of α-chloroacetamides. researchgate.net

The chlorine atom is readily displaced by a variety of nitrogen-containing nucleophiles. Reactions with primary and secondary amines, including substituted anilines and heterocyclic amines like piperazine (B1678402) and imidazole (B134444), proceed efficiently to yield N-alkylated or N-arylated acetamide (B32628) derivatives. researchgate.netsigmaaldrich.comijpsr.info These reactions are typically conducted in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid formed as a byproduct. chemicalbook.comneliti.com

Heterocyclic systems containing nitrogen, such as thiadiazoles, can also act as effective nucleophiles. nih.gov For instance, amino-substituted thiadiazoles can react via their exocyclic nitrogen or a ring nitrogen to displace the chloride, leading to more complex heterocyclic structures. scbt.com Such reactions are pivotal in the synthesis of various biologically active molecules. ijpsr.info

Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles
NucleophileProduct ClassTypical ConditionsReference
Arylpiperazines2-[4-(Aryl)piperazin-1-yl]-N-benzylacetamidesReaction with corresponding arylpiperazine sigmaaldrich.com
ImidazoleN-Benzyl-2-(1H-imidazol-1-yl)acetamideReaction with imidazole sigmaaldrich.com
Amines (general)N-alkyl/aryl-substituted acetamidesPrimary/secondary amines in DMF
Thiourea (B124793)Thiazole (B1198619) ring systemsReflux in ethanol researchgate.net

Oxygen-based nucleophiles, such as alcohols and phenols, can react with this compound to form the corresponding ether derivatives. The reaction with phenoxides (formed by treating phenols with a base) or substituted hydroxyl compounds like 8-hydroxyquinoline (B1678124) results in the formation of an O-alkylated product. researchgate.netsigmaaldrich.com For example, the alkylation of the hydroxyl group of pyridin-3-ols with N-substituted chloroacetamides is a known synthetic route. researchgate.net

While reactions with alcohols are possible, they are generally less facile than with phenoxides unless the alcohol is deprotonated to its more nucleophilic alkoxide form. The synthesis of hydroxylated amide derivatives from aminophenols highlights the competition between N-acylation and O-acylation, with reaction conditions playing a key role in determining the outcome. neliti.com

Table 2: Examples of Nucleophilic Substitution with Oxygen-Based Nucleophiles
NucleophileProduct ClassTypical ConditionsReference
8-Hydroxyquinolinebis[N-Benzyl-2-(quinolin-8-yloxy)acetamide]Reaction with 8-hydroxyquinoline sigmaaldrich.com
2-Arylpyridin-3-ols2-(Pyridin-3-yloxy)acetamidesAlkylation at the OH group researchgate.net
m-Aminophenol2-chloro-N-(3-hydroxyphenyl)acetamideChloroacetylation in THF with K₂CO₃ neliti.com

Reactivity of the Amide Functional Group

The amide group in this compound is a stable functional group but can undergo specific reactions under forcing conditions.

Amide hydrolysis cleaves the amide bond (C-N) to yield a carboxylic acid and an amine. This process can be catalyzed by either acid or base. researchgate.net

Acidic Hydrolysis: Under strong acidic conditions (e.g., refluxing 6M HCl), the amide oxygen is protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release 2-fluorobenzylamine (B1294385) and chloroacetic acid. researchgate.net

Basic Hydrolysis: In the presence of a strong base (e.g., 2M NaOH at elevated temperatures), the hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate that expels the amide anion, which is then protonated by the solvent. The primary products are 2-fluorobenzylamine and a salt of chloroacetic acid. researchgate.net However, base-catalyzed hydrolysis of chloroacetamides can also proceed via an SN2 reaction at the α-carbon to yield the hydroxy-substituted derivative without cleaving the amide bond. researchgate.net

The amide functionality can participate in intramolecular cyclization or intermolecular condensation reactions. For instance, related N-substituted chloroacetamides can undergo intramolecular cyclization under dehydrating conditions (e.g., using phosphorus pentachloride) to form heterocyclic structures like imidazolidin-4-ones. The amide's nitrogen and the carbonyl group can both be involved in forming new rings. The ease of substitution at the chloromethyl group, followed by an intramolecular reaction involving the amide nitrogen, is a common strategy for building diverse heterocyclic systems. researchgate.net

Condensation reactions are also possible. The nitrogen-hydrogen bond of the amide is weakly acidic and can be deprotonated by a strong base. The resulting anion can participate in condensation reactions, although this is less common than reactions at the chloromethyl position. More frequently, the entire chloroacetamide moiety is used as a building block that condenses with other molecules, such as aldehydes, to form larger structures like chalcones after initial modification. researchgate.net

Reactivity Considerations for the Fluorinated Aromatic Moiety

The 2-fluorobenzyl group is generally stable and less reactive than the chloroacetamide portion of the molecule. The fluorine atom on the aromatic ring influences its reactivity in several ways. neliti.com

Fluorine is an electron-withdrawing group via induction, which deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Any substitution would be directed to the ortho and para positions relative to the benzyl (B1604629) group, but would occur under harsher conditions than for an unsubstituted benzene (B151609) ring.

Conversely, the electron-withdrawing nature of fluorine activates the ring towards nucleophilic aromatic substitution, although this typically requires very strong nucleophiles, high temperatures, and/or the presence of other strongly deactivating groups (like a nitro group) on the ring. For this compound, such reactions are unlikely under standard conditions. Under certain reductive or radical conditions, dehalogenation of the aromatic ring can occur, but this is generally considered a side reaction. rsc.org The benzylic protons are also susceptible to radical substitution, but this reactivity falls outside the typical ionic pathways discussed.

Influence of Fluorine on Aromatic Electrophilic/Nucleophilic Substitution

The fluorine atom at the ortho-position of the benzyl ring significantly modulates the reactivity of the aromatic system towards both electrophilic and nucleophilic substitution reactions. This influence stems from the unique electronic properties of fluorine, namely its strong inductive electron-withdrawing effect (-I) and its moderate resonance electron-donating effect (+R).

Aromatic Electrophilic Substitution:

In electrophilic aromatic substitution (SEAr), an incoming electrophile attacks the electron-rich benzene ring. The fluorine atom's strong -I effect deactivates the ring by withdrawing electron density, making it less susceptible to electrophilic attack compared to unsubstituted benzene. However, its +R effect, where the lone pairs on the fluorine are donated to the ring, opposes this deactivation and directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the benzyl group itself is attached to an electron-withdrawing acetamide group, which further deactivates the ring. The fluorine atom's presence adds another layer of deactivation. Due to the strong inductive withdrawal, the rate of electrophilic substitution on the fluorobenzyl ring is generally reduced. researchgate.net While fluorine is an ortho, para-director, the existing substitution at the 1 and 2 positions means that incoming electrophiles would primarily be directed to the 4 and 6 positions of the aromatic ring. The extremely high reactivity of elemental fluorine often makes direct fluorination reactions violent and non-selective, necessitating the use of specialized fluorinating agents. quora.com

Aromatic Nucleophilic Substitution:

In nucleophilic aromatic substitution (SNAr), a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. For SNAr to occur, the ring must be activated by strongly electron-withdrawing groups. Fluorine's powerful inductive effect is crucial in this context. stackexchange.com

Reaction Type Effect of Fluorine Mechanism Outcome on 2-Fluorobenzyl Ring
Aromatic Electrophilic Substitution (SEAr) Deactivating, Ortho, Para-DirectingStrong inductive withdrawal (-I) outweighs weaker resonance donation (+R).Reduced reaction rate compared to benzene. Substitution directed to positions 4 and 6. researchgate.net
Aromatic Nucleophilic Substitution (SNAr) ActivatingStrong inductive withdrawal (-I) stabilizes the intermediate Meisenheimer complex.Increased reaction rate compared to other halogens (Cl, Br, I). stackexchange.com

Stability and Degradation Pathways

The stability of this compound is limited by the reactivity of the chloroacetamide and amide functional groups. The molecule is susceptible to degradation through several pathways, primarily involving nucleophilic attack and hydrolysis.

Nucleophilic Substitution at the α-Carbon:

The most significant pathway for the transformation of this compound is the nucleophilic substitution of the chlorine atom. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of α-haloacetamides. nih.gov Biological systems, for instance, can degrade chloroacetamide herbicides through conjugation with glutathione (B108866), where the thiol group acts as the nucleophile to displace the chloride. semanticscholar.org A similar reaction can be expected for this compound with various nucleophiles.

Pathway: R-NH-C(=O)-CH₂-Cl + Nu⁻ → R-NH-C(=O)-CH₂-Nu + Cl⁻ (where Nu⁻ is a nucleophile)

Amide Hydrolysis:

The amide bond can undergo hydrolysis under acidic or basic conditions to yield 2-fluorobenzylamine and chloroacetic acid. This process typically requires elevated temperatures or the presence of a catalyst. While generally stable, the amide linkage represents a potential point of cleavage over time, particularly under harsh environmental or metabolic conditions.

Acid-Catalyzed Hydrolysis: R-NH-C(=O)-CH₂-Cl + H₃O⁺ → R-NH₃⁺ + HO-C(=O)-CH₂-Cl

Base-Catalyzed Hydrolysis: R-NH-C(=O)-CH₂-Cl + OH⁻ → R-NH₂ + ⁻O-C(=O)-CH₂-Cl

Thermal Decomposition:

When heated to decomposition, chloroacetamides can release toxic fumes, including hydrogen chloride and nitrogen oxides. nih.gov The presence of the fluorinated benzyl group may influence the specific decomposition products and conditions.

Pathway Reacting Group Conditions Primary Products
Nucleophilic Substitution α-ChloroacetylPresence of nucleophiles (e.g., thiols, amines, hydroxides)N-(2-fluorobenzyl)-2-(nucleophile)acetamide, Chloride ion nih.govsemanticscholar.org
Amide Hydrolysis Amide LinkageAcidic or basic conditions, heat2-Fluorobenzylamine, Chloroacetic acid
Thermal Decomposition Entire MoleculeHigh temperaturesHydrogen chloride, Nitrogen oxides, various fluorinated organic fragments nih.gov

Spectroscopic Analysis and Structural Elucidation of 2 Chloro N 2 Fluorobenzyl Acetamide and Analogs

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type, the mass of the atoms involved, and their chemical environment. renishaw.com

The amide linkage is a central feature of 2-chloro-N-(2-fluorobenzyl)acetamide, and it gives rise to distinct and identifiable bands in the vibrational spectrum. As a secondary amide, it is expected to show specific stretching vibrations for the N-H and C=O bonds.

The N-H stretching vibration for secondary amides typically appears as a single, sharp to medium-intensity peak. spectroscopyonline.com This band is generally found in the region of 3370–3170 cm⁻¹. spectroscopyonline.com Its precise position is sensitive to hydrogen bonding; in the solid state or concentrated solutions, intermolecular hydrogen bonding can cause the peak to broaden and shift to a lower wavenumber. youtube.com The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum of amides. leibniz-fli.de For secondary amides, this peak is typically observed in the range of 1680–1630 cm⁻¹. spectroscopyonline.comquimicaorganica.org The position of this band can be influenced by resonance, which introduces more single-bond character to the C=O bond, thereby lowering its stretching frequency. youtube.com Another characteristic peak for secondary amides is the amide II band, found between 1570 cm⁻¹ and 1515 cm⁻¹, which results from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.comleibniz-fli.de

Table 1: Characteristic Vibrational Frequencies for Secondary Amides
Functional GroupVibrational ModeTypical FT-IR Range (cm⁻¹)Expected Intensity
N-HStretching3370 - 3170 spectroscopyonline.comMedium
C=O (Amide I)Stretching1680 - 1630 spectroscopyonline.comquimicaorganica.orgStrong
N-H Bend / C-N Stretch (Amide II)Bending/Stretching1570 - 1515 spectroscopyonline.comStrong, Sharp

The presence of chlorine and fluorine atoms in this compound also gives rise to characteristic vibrational bands. The carbon-chlorine (C-Cl) stretching vibration is typically observed in the Raman spectrum and falls within a broad range. For monochloroalkanes, the C-Cl stretch is strong in Raman and appears in the 650–850 cm⁻¹ region. ramansystems.com Studies on chloroacetamides and related compounds confirm that C-Cl stretching bands can be identified in this area of the spectrum. researchgate.netnih.gov

The carbon-fluorine (C-F) stretch is more difficult to pinpoint as it can be coupled with other vibrations. However, for aromatic fluorine compounds, a strong band is typically expected in the 1300-1100 cm⁻¹ region.

Table 2: Halogen-Specific Vibrational Frequencies
Functional GroupVibrational ModeTypical Raman/FT-IR Range (cm⁻¹)Expected Intensity
C-ClStretching850 - 650 ramansystems.comStrong (Raman)
Aromatic C-FStretching1300 - 1100Strong (IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the precise connectivity and spatial arrangement of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum provides detailed information about the different types of protons and their neighboring atoms.

Amide N-H Proton: The proton attached to the nitrogen is expected to appear as a triplet (due to coupling with the adjacent CH₂ group) in the range of δ 10.0–10.5 ppm, as seen in analogous N-substituted-2-chloroacetamides. nih.gov

Aromatic Protons: The four protons on the 2-fluorobenzyl ring will appear in the aromatic region (δ 7.0–7.6 ppm). Due to the fluorine substituent and their different positions, they will exhibit complex splitting patterns (multiplets). nih.govnih.gov

Benzyl (B1604629) CH₂ Protons: The two protons of the benzyl methylene (B1212753) group (N-CH₂) are adjacent to the amide nitrogen and the aromatic ring. They are expected to appear as a doublet (due to coupling with the N-H proton) around δ 4.5-4.8 ppm.

Chloromethyl CH₂ Protons: The two protons of the chloromethyl group (Cl-CH₂) are adjacent to the carbonyl group. They will appear as a singlet further upfield, typically in the range of δ 4.2–4.4 ppm. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound
Proton GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
N-H (Amide)10.0 - 10.5Triplet (t)
Ar-H (Fluorobenzyl)7.0 - 7.6Multiplet (m)
N-CH₂ (Benzyl)4.5 - 4.8Doublet (d)
Cl-CH₂4.2 - 4.4Singlet (s)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and is expected to appear at approximately δ 165–166 ppm. nih.goviucr.org

Aromatic Carbons: The carbons of the 2-fluorobenzyl ring will resonate in the δ 115–140 ppm range. The carbon directly bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and its chemical shift will be significantly affected, appearing around δ 157-160 ppm. iucr.org Other aromatic carbons will also show smaller C-F couplings.

Benzyl CH₂ Carbon: The carbon of the benzyl methylene group (N-CH₂) is expected around δ 55 ppm. iucr.org

Chloromethyl CH₂ Carbon: The carbon of the chloromethyl group (Cl-CH₂) is influenced by the adjacent chlorine and carbonyl group and is predicted to appear around δ 43–44 ppm. nih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon GroupExpected Chemical Shift (δ, ppm)
C=O (Amide)165 - 166
Ar-C-F157 - 160 (doublet, large ¹JCF)
Ar-C115 - 140
N-CH₂ (Benzyl)~55
Cl-CH₂43 - 44

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org It offers several advantages, including a 100% natural abundance of the ¹⁹F nucleus and a very wide chemical shift range (about 800 ppm), which minimizes the likelihood of signal overlap. wikipedia.orgicpms.cz This wide dispersion makes it possible to resolve individual fluorine-containing functional groups easily. azom.com

For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the benzyl ring. The chemical shift for fluorobenzene (B45895) derivatives typically falls in the range of δ -110 to -140 ppm. The signal would likely appear as a multiplet due to coupling with the nearby aromatic protons (typically ³JHF and ⁴JHF). icpms.cz The analysis of these coupling patterns can provide additional confirmation of the substitution pattern on the aromatic ring. azom.com

Mass Spectrometry for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound and its analogs, this method provides valuable insights into the stability of the molecular ion and the characteristic cleavage pathways.

The fragmentation of N-aryl acetamides is influenced by the nature of the substituents on the aromatic ring and the acetamide (B32628) side chain. Common fragmentation pathways for these types of molecules include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group or the C-N bond.

McLafferty rearrangement: A characteristic fragmentation for compounds containing a carbonyl group and a γ-hydrogen, though less common in these specific structures.

Loss of the chloroacetyl group: Cleavage of the N-C(O) bond can lead to the formation of a fragment corresponding to the substituted aniline (B41778).

Loss of the benzyl group: For N-benzyl derivatives, cleavage of the N-CH2 bond is a common fragmentation pathway.

For 2-chloro-2-methylpropane, a simple halogenated organic compound, the molecular ion peak is often small, indicating easy fragmentation. The most stable fragment, and thus the base peak, often results from the loss of the halogen atom. docbrown.info A similar trend of a low-intensity molecular ion peak can be anticipated for this compound due to the lability of the C-Cl bond.

The predicted collision cross section (CCS) values for various adducts of 2-chloro-N-(2-fluorophenyl)acetamide provide further structural information in the gas phase. uni.lu

Table 1: Predicted Mass Spectrometry Data for 2-chloro-N-(2-fluorophenyl)acetamide Adducts
Adductm/zPredicted CCS (Ų)
[M+H]⁺188.02730134.0
[M+Na]⁺210.00924142.9
[M-H]⁻186.01274136.6
[M+NH₄]⁺205.05384154.5
[M+K]⁺225.98318139.0
[M+H-H₂O]⁺170.01728128.4
Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering definitive insights into molecular conformation, intermolecular interactions, and packing in the solid state. While the specific crystal structure of this compound is not detailed in the available literature, extensive studies on its analogs, particularly 2-chloro-N-(3-fluorophenyl)acetamide and 2-chloro-N-(4-fluorophenyl)acetamide, provide a robust framework for understanding its structural characteristics.

The conformation of N-aryl acetamides is largely defined by the torsion angles around the C-N amide bond and the bonds connecting the acetamide group to the aryl ring. In the crystal structure of the analog, 2-chloro-N-(3-fluorophenyl)acetamide, the chlorine atom is positioned syn to the oxygen atom, with an O—C—C—Cl torsion angle of 5.6 (3)°. nih.govresearchgate.netelsevierpure.com This syn conformation is also observed in 2-chloro-N-phenylacetamide. researchgate.net In contrast, the N—H and C=O bonds adopt an anti conformation relative to each other. researchgate.net

The planarity of the molecule is another key conformational feature. In 2-chloro-N-(4-hydroxyphenyl)acetamide, the molecule is significantly distorted from planarity, with a twist angle of 23.5 (2)° between the planes of the hydroxybenzene and acetamide groups. iucr.org Similarly, in 2-chloro-N-phenylacetamide, the amide group is twisted out of the plane of the phenyl ring by a dihedral angle of 16.0 (8)°. researchgate.net These deviations from planarity are often influenced by intramolecular interactions and crystal packing forces. For 2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, an intramolecular N—H⋯O hydrogen bond enforces a nearly coplanar conformation for the acetamido group and the central benzene (B151609) ring. researchgate.net

Table 2: Selected Torsion Angles for 2-chloro-N-(3-fluorophenyl)acetamide
Torsion AngleValue (°)
O1—C7—C8—Cl15.6 (3)
C1—N1—C7—O11.9 (3)
C7—N1—C1—C2-18.4 (3)
C7—N1—C1—C6163.16 (19)
Data from the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. researchgate.net

Hydrogen bonding plays a crucial role in dictating the molecular conformation and the supramolecular assembly in the crystal lattice of these compounds.

Intermolecular Hydrogen Bonding: The most prominent intermolecular interaction in the crystal structures of these acetamide derivatives is the N—H⋯O hydrogen bond. In 2-chloro-N-(3-fluorophenyl)acetamide, molecules are linked into C(4) chains propagating along the matrixscientific.com direction by these N—H⋯O hydrogen bonds. nih.govresearchgate.netelsevierpure.com Similarly, in 2-chloro-N-(4-fluorophenyl)acetamide, intermolecular N—H⋯O hydrogen bonds form infinite chains along the c-axis. researchgate.net In more complex analogs, a variety of other weak interactions, such as C—H⋯O, C—H⋯Cl, and C—H⋯π interactions, contribute to the stability of the three-dimensional crystal packing. researchgate.net

Table 3: Hydrogen Bond Geometry for 2-chloro-N-(3-fluorophenyl)acetamide
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C2—H2···O10.932.332.885 (3)118
N1—H1···O1ⁱ0.89 (2)1.99 (3)2.843 (2)160 (2)
Symmetry code: (i) x-1/2, -y+1/2, z-1/2. Data from the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon in N-aryl amides. Different polymorphic forms can exhibit distinct physical properties. While specific polymorphic studies on this compound were not found, the potential for polymorphism should be considered, as it can be influenced by factors such as solvent of crystallization and temperature. The existence of different hydrogen bonding motifs and packing arrangements in closely related compounds suggests that polymorphism is a possibility for the title compound as well. For instance, Nα-aroyl-N-aryl-phenylalanine amides have been shown to exhibit polymorphism.

Table 4: Crystal Data for 2-chloro-N-(3-fluorophenyl)acetamide
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.0441 (2)
b (Å)18.2374 (7)
c (Å)8.8653 (3)
β (°)99.843 (1)
V (ų)803.53 (5)
Z4
Data from the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. nih.govresearchgate.netmdpi.com

Positional disorder in crystal structures occurs when an atom or a group of atoms occupies multiple positions within the crystal lattice. This is particularly common for substituents on aromatic rings. In the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide, the fluorine atom is disordered over the two meta positions of the benzene ring. nih.govresearchgate.netelsevierpure.com The occupancies of the two positions are refined to a ratio of 0.574 (4) to 0.426 (4). nih.govresearchgate.netelsevierpure.com This type of disorder in fluorinated benzene rings has been observed in other N-arylamides as well. nih.govresearchgate.netelsevierpure.com Such disorder indicates that the energy barrier for the rotation or flipping of the substituted phenyl group is low, or that the two orientations are energetically very similar in the crystalline state.

Theoretical and Computational Chemistry Studies of 2 Chloro N 2 Fluorobenzyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic behavior and structural stability of 2-chloro-N-(2-fluorobenzyl)acetamide. These calculations provide a microscopic view of the molecule's characteristics.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process identifies the global minimum on the potential energy surface. For N-benzylacetamide derivatives, conformational analysis is crucial due to the presence of several rotatable bonds, leading to various possible conformers. scielo.br The rotational barrier around the amide C-N bond can lead to cis and trans isomers, with the trans conformation generally being more stable. scielo.br

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Bond Predicted Value Parameter Angle Predicted Value
Bond Length C=O ~1.25 Å Bond Angle O-C-N ~122°
C-N ~1.34 Å C-N-C ~120°
N-H ~1.01 Å C-C-Cl ~112°
C-Cl ~1.78 Å C-C-F ~118°

Note: These values are illustrative and based on general values for similar functional groups and molecules.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

Parameter Value (Illustrative)
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap (ΔE) 5.7 eV
Electronegativity (χ) 3.65 eV
Chemical Hardness (η) 2.85 eV

Note: These values are hypothetical and serve to illustrate the output of a typical DFT calculation.

Analysis of the charge distribution within this compound is essential for understanding its intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis can provide insights into the atomic charges and the delocalization of electron density.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). The red areas, such as around the oxygen and fluorine atoms, are susceptible to electrophilic attack, while the blue areas, often near the hydrogen atoms of the amide and benzyl (B1604629) groups, are prone to nucleophilic attack. This mapping is instrumental in predicting sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations can reveal the conformational flexibility of this compound in different environments, such as in a solvent like water. These simulations track the movements of atoms over a period, providing insights into how the molecule explores different conformational states and how it interacts with surrounding solvent molecules. nih.gov Such studies are crucial for understanding how the molecule behaves in a biological environment.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict the interaction between a potential drug molecule and its biological target. orientjchem.org

In a molecular docking study of this compound, the compound would be treated as a ligand and docked into the active site of a specific biological macromolecule. The results would predict the binding mode, which includes the specific amino acid residues in the protein that interact with the ligand, and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds). The docking score, an estimation of the binding affinity, indicates the strength of the interaction. researchgate.net

For instance, given the structural motifs in this compound, potential biological targets could include enzymes like cyclooxygenases (COX) or various kinases, which are common targets for anti-inflammatory and anticancer agents. orientjchem.org

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target

Parameter Result
Binding Affinity (kcal/mol) -7.5
Interacting Residues Leu83, Val91, Ala105, Lys107, Glu125, Phe180

| Types of Interactions | Hydrogen Bond: with the backbone of Lys107 (via C=O) Hydrophobic Interactions: with Leu83, Val91, Ala105 Halogen Bond: between the Cl atom and a backbone carbonyl oxygen Pi-Alkyl Interaction: between the fluorobenzyl ring and Val91 |

Note: This table is a hypothetical representation of potential docking results to illustrate the type of data obtained from such a study.

Identification of Key Interacting Residues and Binding Site Characteristics

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from computational studies on analogous structures, such as other chloroacetamide and fluorobenzyl-containing derivatives. Molecular docking simulations are instrumental in predicting the binding orientation of a ligand within a protein's active site and identifying the key amino acid residues that stabilize the complex.

The binding of a molecule like this compound is typically governed by a combination of non-covalent interactions. The 2-fluorobenzyl group, for instance, can engage in several types of interactions. The fluorine atom is a weak hydrogen bond acceptor, and the benzyl ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. In a study of 4-(4-fluorobenzyl)piperazine-based tyrosinase inhibitors, the 4-fluorobenzyl moiety was observed to project towards copper ions in the active site, engaging in π-stacking interactions with a histidine residue (H263) and hydrophobic contacts with valine (V283) and alanine (B10760859) (A286) residues. nih.gov

The acetamide (B32628) core of the molecule is crucial for forming hydrogen bonds. The carbonyl oxygen can act as a hydrogen bond acceptor, while the amide hydrogen can act as a hydrogen bond donor. These interactions often occur with polar amino acid residues or the peptide backbone in the active site. For example, in the crystal structure of Mdm2 in complex with a chromenotriazolopyrimidine inhibitor, a chloro-oxindole group forms a hydrogen bond with the carbonyl oxygen of a leucine (B10760876) residue (Leu54). nih.gov

The chloroacetamide group itself is an electrophilic moiety and can potentially form covalent bonds with nucleophilic residues like cysteine or histidine in a binding site, leading to irreversible inhibition. researchgate.net Docking studies of 2-chloro-N,N-diphenylacetamide derivatives with cyclo-oxygenase (COX) enzymes have been performed to understand their analgesic activity. orientjchem.org

A hypothetical binding site for this compound would likely possess a hydrophobic pocket to accommodate the fluorobenzyl group, alongside hydrogen bond donors and acceptors for the acetamide linker. The characteristics of such a binding site would include a mix of hydrophobic and polar residues, creating a complementary environment for the ligand.

Table 1: Potential Interacting Residues and Interaction Types for this compound Based on Analogous Compounds

Molecular Fragment of LigandPotential Interacting Residue (Example)Type of Interaction
2-Fluorobenzyl RingPhenylalanine, Tyrosine, Tryptophanπ-π Stacking, Hydrophobic
Fluorine AtomSerine, ThreonineWeak Hydrogen Bond
Acetamide Carbonyl (C=O)Arginine, Lysine, SerineHydrogen Bond Acceptor
Acetamide Amine (N-H)Aspartate, Glutamate, Peptide BackboneHydrogen Bond Donor
Chloroacetyl GroupCysteine, HistidineCovalent Adduct Formation

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govkg.ac.rs These models are valuable for predicting the activity of new compounds, understanding the structural features that influence activity, and guiding the design of more potent molecules. nih.govkg.ac.rs

For a class of compounds like N-substituted chloroacetamides, a QSAR model would typically be built using a dataset of molecules with experimentally determined biological activities (e.g., antimicrobial, anticonvulsant). nih.govkg.ac.rscitefactor.org The structures of these molecules are represented by numerical values known as molecular descriptors, which quantify various aspects of their physicochemical properties.

Commonly used descriptors in QSAR studies of related acetamides include:

Lipophilicity descriptors (e.g., logP): These describe the compound's solubility and ability to cross biological membranes. For a series of N-(substituted phenyl)-2-chloroacetamides, lipophilicity was found to be a key factor influencing their antimicrobial activity. nih.gov

Electronic descriptors (e.g., Hammett constants, partial charges): These quantify the electronic effects of substituents and can influence how a molecule interacts with its target.

Steric descriptors (e.g., molar refractivity, van der Waals volume): These describe the size and shape of the molecule, which are crucial for fitting into a binding site.

Topological descriptors (e.g., connectivity indices): These describe the branching and connectivity of the atoms in a molecule.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build an equation that correlates the descriptors with the biological activity. kg.ac.rs For instance, a QSAR study on benzylacetamide derivatives with anticonvulsant activity utilized MLR to develop models with good predictive quality, highlighting the importance of electronic and topological features. kg.ac.rs

A hypothetical QSAR model for the biological effects of this compound and its analogs might take the following form:

Biological Activity = c0 + c1logP + c2σ + c3*MR + ...

Where c0, c1, c2, c3 are coefficients determined by the regression analysis, logP is the lipophilicity, σ is an electronic parameter, and MR is the molar refractivity. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. citefactor.org

Table 2: Example of Molecular Descriptors Used in QSAR Studies of Related N-Arylacetamides

CompoundlogPMolar Refractivity (MR)Polar Surface Area (TPSA)
N-phenyl chloroacetamide1.6545.229.1
N-(4-methylphenyl) chloroacetamide2.1250.129.1
N-(4-fluorophenyl) chloroacetamide1.7445.529.1
N-(4-chlorophenyl) chloroacetamide2.2950.329.1
N-(4-bromophenyl) chloroacetamide2.5253.229.1

Data adapted from studies on related N-substituted phenyl chloroacetamides for illustrative purposes. nih.gov

Mechanistic Insights into the Biological Activity of 2 Chloro N 2 Fluorobenzyl Acetamide Analogs

Enzyme Inhibition Mechanisms

The ability of 2-chloro-N-(2-fluorobenzyl)acetamide analogs to inhibit or otherwise modulate the activity of specific enzymes is a cornerstone of their biological effects. The following subsections explore the detailed interactions of these compounds with several important enzyme systems.

Inhibition of Kinases (e.g., Mitogen-Activated Protein Kinase Phosphorylation)

Analogs of this compound have demonstrated notable activity as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases. One area of significant research has been the inhibition of Src kinase, a non-receptor tyrosine kinase involved in cell growth, differentiation, and survival.

In a study focused on N-benzyl substituted thiazolyl acetamide (B32628) derivatives, which are structurally related to this compound, researchers synthesized and evaluated a series of compounds for their ability to inhibit c-Src kinase. The unsubstituted N-benzyl derivative in this series demonstrated inhibition of c-Src kinase with GI50 values of 1.34 μM and 2.30 μM in different cell lines. byu.edunih.govrsc.org Notably, the introduction of a 4-fluorobenzyl group, creating an analog with a key structural feature of the target compound, resulted in a derivative that exhibited significant inhibition of cell proliferation in breast carcinoma and leukemia cells, with 64-71% inhibition at a concentration of 50 μM. byu.edunih.govrsc.org

The chloro-substituted analogs within this series also provided valuable structure-activity relationship (SAR) insights. For instance, a 2-chlorobenzyl substituted analog showed significantly less inhibitory activity compared to other compounds in the series. byu.edu This suggests that the position and nature of the halogen substituent on the benzyl (B1604629) ring are critical determinants of kinase inhibitory potency. While these studies did not directly assess the inhibition of Mitogen-Activated Protein Kinase (MAPK) phosphorylation, Src is a known upstream regulator of MAPK pathways, implying that the observed Src inhibition could indirectly affect MAPK signaling.

Interactive Table: Src Kinase Inhibition by N-Benzyl Acetamide Analogs

Compound Substitution on Benzyl Ring c-Src Kinase Inhibition (GI50) Cell Proliferation Inhibition (at 50 μM)
Analog 1 Unsubstituted 1.34 μM / 2.30 μM -
Analog 2 4-Fluoro - 64-71% (BT-20 & CCRF cells)

Modulation of Acetylcholine (B1216132) Esterase Activity

The potential for this compound analogs to modulate the activity of acetylcholine esterase (AChE) is an area of interest due to the role of this enzyme in neurotransmission. Acetylcholinesterase inhibitors are used in the treatment of various neurological conditions. researchgate.net While direct studies on this compound itself are limited in the public domain, the broader class of acetamide derivatives has been explored for anticholinesterase activity. fishersci.com

Research into various functionalized acetamide derivatives has shown that this chemical scaffold can be a basis for the development of potent AChE inhibitors. fishersci.com The inhibitory mechanism often involves the binding of the acetamide derivative to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. researchgate.net The specific interactions can be influenced by the substituents on the acetamide nitrogen and the acetyl group. The presence of a chloroacetamide group, for instance, introduces an electrophilic center that could potentially engage in covalent interactions with nucleophilic residues in the enzyme's active site, a mechanism observed with chloroacetamide compounds and other enzymes. nih.gov

Impact on Dihydroorotate-Dehydrogenase and Cytochrome bc1 Complex

The mitochondrial respiratory chain, which includes the cytochrome bc1 complex (Complex III) and is functionally linked to enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), represents another potential target for acetamide derivatives. ebi.ac.uk The cytochrome bc1 complex is a crucial component of cellular respiration, and its inhibition can have profound effects on cell viability. nih.govbldpharm.com It is a validated target for a range of therapeutic agents. ebi.ac.uk

Interaction with Carbonic Anhydrase Isoforms

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. While the primary class of CA inhibitors are sulfonamides, other chemical scaffolds have been explored.

Although direct studies on the interaction of this compound with carbonic anhydrase isoforms are not prominent, research on related structures provides some insights. The presence of a fluoroaromatic moiety, such as the 2-fluorobenzyl group, is relevant in the context of CA inhibition. Studies on fluoroaromatic inhibitors of human carbonic anhydrase II have demonstrated that the fluorine substitution pattern on a benzyl ring can modulate the binding interactions within the enzyme's active site.

Receptor Modulation and Antagonism

In addition to enzyme inhibition, this compound analogs may exert their biological effects through the modulation of cellular receptors. This can involve either activating (agonism) or blocking (antagonism) the receptor's function.

Activin Receptor Type IIB (ACTRIIB) Antagonism and Selectivity

The activin receptor type IIB (ACTRIIB) is a transmembrane serine/threonine kinase receptor that plays a crucial role in regulating muscle mass and erythropoiesis. researchgate.net Antagonism of ACTRIIB signaling is a therapeutic strategy being explored for conditions such as muscle wasting and anemia. byu.edu While many known antagonists of this pathway are large biological molecules like antibodies, there is growing interest in the development of small molecule inhibitors. byu.edunih.govresearchgate.net

While there is no direct evidence in the reviewed literature to suggest that this compound or its close analogs are antagonists of ACTRIIB, the exploration of small molecules targeting the broader TGF-β signaling pathway, to which ACTRIIB belongs, is an active area of research. For example, the small molecule SGI-1252 has been shown to inhibit downstream signaling of the activin pathway by targeting the activin type I receptors ALK4 and ALK5. byu.edu This demonstrates the feasibility of small molecule modulation of this pathway. Computational studies have also been employed to identify potential small molecule inhibitors of ACTRIIB, indicating a clear therapeutic interest in such compounds. researchgate.net The development of selective small molecule antagonists for ACTRIIB remains a key objective in the field. nih.gov

Bradykinin (B550075) B1 Receptor Antagonism

The bradykinin B1 receptor (B1R) is a key mediator in inflammatory processes. Unlike the constitutively expressed B2 receptor, the B1R is typically absent or expressed at very low levels in healthy tissues. researchgate.net Its expression is significantly upregulated in response to tissue injury, infection, and inflammation, making it an attractive therapeutic target for conditions involving chronic inflammation and pain. researchgate.networktribe.com Antagonists of the B1R have been investigated for their potential to reverse inflammatory hyperalgesia by acting on both peripheral and spinal neurons. worktribe.com

While a broad range of compounds, including non-peptide molecules, have been explored for their bradykinin receptor blocking potency researchgate.net, the specific antagonistic activity of this compound at the B1 receptor is not detailed in widely accessible scientific literature. Research has shown that certain N-substituted amino acid-containing compounds can act as potent B2 receptor antagonists while also demonstrating B1 antagonist activity in vivo. researchgate.net However, a direct, documented link establishing this compound as a bradykinin B1 receptor antagonist could not be confirmed from the available public-domain research. Such information may originate from highly specialized or proprietary studies.

Cellular Pathway Perturbations

The biological effects of small molecules are underpinned by their ability to interfere with cellular processes. Analogs of this compound have been shown to perturb critical cellular pathways, leading to specific downstream responses such as cell cycle arrest and apoptosis.

Modulation of Cell Signaling Pathways and Gene Expression

The interaction of a compound with cellular machinery can modulate signaling cascades and alter gene expression, ultimately determining the cell's fate. While the specific pathways affected by this compound are not extensively detailed, studies on related chloroacetamide derivatives provide insight into their potential mechanisms. For instance, the design of novel thalidomide (B1683933) analogs from chloroacetamide derivatives for antitumor applications suggests an interaction with pathways controlling cell proliferation and survival. researchgate.net The biological activity of such compounds is often linked to their ability to inhibit key enzymes or disrupt protein-protein interactions that are critical for oncogenic signaling. The induction of apoptosis by analogs is a strong indicator of significant perturbation of survival signaling pathways.

Induction of Specific Cellular Responses (e.g., G1 Phase Cell Cycle Arrest, Apoptosis)

A frequent outcome of antitumor compounds is the induction of programmed cell death, or apoptosis. Research into polymers derived from N-benzyl chloroacetamide has shown that these materials can induce apoptotic-like changes in cancer cell lines, such as MCF-7. worktribe.com This suggests that the core N-benzyl chloroacetamide structure is capable of triggering the cellular mechanisms leading to apoptosis. Apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often as a result of irreparable cellular damage or the sustained shutdown of survival signals.

Furthermore, compounds that interfere with the cell cycle can induce arrest at specific checkpoints, such as the G1 phase. This prevents the cell from progressing to the DNA synthesis (S) phase, effectively halting proliferation. While direct evidence for this compound inducing G1 arrest is not available, this mechanism is a common feature of cytotoxic and cytostatic agents that modulate the activity of cyclin-dependent kinases (CDKs) and their regulatory proteins.

Structure-Activity Relationship (SAR) Studies for Observed Biological Effects

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For chloroacetamide analogs, SAR studies have focused on the influence of substitutions on the aromatic ring and the nature of the N-substituent.

Influence of Halogenation Position and Type on Biological Activity

The presence and position of halogen atoms on the aromatic ring of N-substituted acetamides can dramatically influence their biological activity. Halogenation can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby affecting its ability to reach and interact with its biological target.

Lipophilicity and Permeability : In a study of N-(substituted phenyl)-2-chloroacetamides, analogs with a halogenated para-substituted phenyl ring (e.g., N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides) were among the most active antimicrobial agents. This was attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes.

Receptor Affinity and Selectivity : In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs, halogen substitution significantly impacted receptor binding. The 2-fluoro-substituted analog exhibited the highest selectivity for sigma1 receptors. researchgate.net Generally, halogen substitution tended to increase affinity for sigma2 receptors. researchgate.net For chloro, bromo, and fluoro-substituted analogs, selectivity for the sigma1 receptor followed the trend of substitution at position 3 being greater than at positions 2 or 4. researchgate.net

Essentiality of the Chloroacetyl Group : The chloro atom on the acetamide moiety is often crucial for activity. In one study, N-(2-hydroxyphenyl) acetamide showed no antimicrobial activity, whereas the addition of a chlorine atom to the acetyl group, forming 2-chloro-N-(2-hydroxyphenyl)acetamide, resulted in a compound that could inhibit 96.6% of Candida albicans strains.

Table 1: Influence of Halogenation on the Biological Activity of Acetamide Analogs

Compound SeriesHalogen Type/PositionObserved EffectReference
N-(substituted phenyl)-2-chloroacetamides4-Fluoro, 4-ChloroHigh antimicrobial activity due to increased lipophilicity. researchgate.net
N-(1-benzylpiperidin-4-yl)phenylacetamides2-FluoroHighest selectivity for sigma1 receptors. researchgate.net
N-(1-benzylpiperidin-4-yl)phenylacetamides3-Chloro, 3-Bromo, 3-FluoroHigher affinity for sigma1/sigma2 receptors compared to 2- or 4-substitution. researchgate.net
N-(2-hydroxyphenyl)acetamidesAddition of 2-Chloro on acetamideConferred potent antifungal activity where none existed previously.

Role of N-Benzyl vs. N-Phenyl Substitution on Activity Profiles

The choice between an N-benzyl and an N-phenyl substitution creates two distinct classes of chloroacetamide derivatives with different three-dimensional shapes, flexibilities, and chemical properties, leading to different biological activity profiles.

Chemical Stability and Reactivity : The influence of the substituent is evident in the chemical behavior of these molecules. In a study on the thermal degradation of polymers made from N-phenyl chloroacetamide and N-benzyl chloroacetamide, different degradation products were observed. The polymer from N-benzyl chloroacetamide primarily yielded N-benzyl hydroxyacetamide. In contrast, the polymer from N-phenyl chloroacetamide produced both N-phenyl hydroxyacetamide and the original monomer, suggesting a different degradation mechanism and stability profile for the N-phenyl analog compared to the N-benzyl version. This inherent difference in chemical reactivity likely translates to distinct interactions with biological systems.

Different Therapeutic Applications : Research focus on these two classes of compounds has diverged, highlighting their distinct activity profiles. N-phenyl-2-chloroacetamides have been extensively investigated for their antimicrobial properties. researchgate.net Conversely, α-substituted acetamido-N-benzylacetamide derivatives have been evaluated as a novel class of anticonvulsant drugs. This divergence in research applications underscores that the benzyl and phenyl substitutions orient the molecules toward different therapeutic targets and biological effects.

Correlation between Structural Features and Specific Mechanistic Actions

The biological activity of this compound and its analogs is intricately linked to their molecular structure. Specific functional groups and their positions on the scaffold play crucial roles in defining the potency and mechanism of their antimicrobial actions. Research into this class of compounds has illuminated several key structure-activity relationships (SAR), particularly concerning the chloroacetamide moiety and substitutions on the aromatic ring.

The chloroacetamide group is a critical pharmacophore for the biological activity observed in these molecules. The presence of a chlorine atom on the alpha-carbon of the acetamide is directly related to the potency of the antibacterial activity. nih.gov Studies comparing N-(2-hydroxyphenyl)acetamide with its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, revealed a significant increase in antimicrobial efficacy against Candida albicans. The non-chlorinated compound was inactive, whereas 2-chloro-N-(2-hydroxyphenyl)acetamide inhibited 96.6% of the tested strains. nih.gov This highlights the indispensable role of the chlorine atom in conferring antimicrobial properties. It is proposed that the chloro atom enhances the molecule's ability to act on target enzymes, such as penicillin-binding protein, leading to cell lysis. nih.gov

Furthermore, the nature and position of substituents on the benzylamine (B48309) ring significantly modulate the biological activity. While detailed mechanistic studies on this compound itself are specific, broader analyses of related chloroacetamide derivatives provide valuable insights. For instance, in a series of 2-mercaptobenzothiazole (B37678) acetamide derivatives, the introduction of different aryl and heterocyclic amines led to a range of antibacterial activities. nih.gov

The following table summarizes the observed impact of key structural features on the antimicrobial activity of chloroacetamide analogs, based on available research findings.

Structural FeatureObservationImplied Mechanistic Action
α-Chloro group on Acetamide Addition of the chloro atom significantly increases antimicrobial potency compared to the non-chlorinated analog. nih.govEnhances interaction with and stabilization in the target enzyme site, potentially acting on penicillin-binding proteins. nih.gov
Substituents on the Aromatic Ring The type and position of substituents on the aryl ring modulate the spectrum and level of antimicrobial activity. nih.govijpsr.infoInfluences the molecule's electronic distribution and steric profile, affecting its ability to bind to specific biological targets.
Amide Linkage The amide bond serves as a crucial linker between the chloroacetyl group and the substituted aromatic ring. nih.govProvides the structural backbone necessary for the correct spatial orientation of the key pharmacophoric elements.

Advanced Research Applications of 2 Chloro N 2 Fluorobenzyl Acetamide Derivatives

Precursors in the Synthesis of Diverse Heterocyclic Compounds

The reactive nature of the α-chloroacetamide moiety makes 2-chloro-N-(2-fluorobenzyl)acetamide and its analogues valuable starting materials for constructing a wide array of heterocyclic compounds. The presence of a chlorine atom provides a reactive site for nucleophilic substitution, while the amide group can participate in various cyclization reactions.

Research has demonstrated that N-substituted 2-chloroacetamides are key intermediates in organic synthesis. researchgate.net For instance, analogous compounds like 2-chloro-N-p-tolylacetamide are prepared by reacting an amine (p-toluidine) with chloroacetyl chloride. researchgate.net This initial product can then be treated with reagents such as thiosemicarbazide (B42300) or thiourea (B124793) to yield new heterocyclic structures. researchgate.net Further reactions of these intermediates, for example with chloroacetyl chloride, can lead to the formation of more complex heterocyclic systems like β-lactams. researchgate.net

The general synthetic utility is highlighted in studies where chloroacetylation of aminophenols is a key step. neliti.com By substituting the chlorine atom in the resulting chloroacetyl derivative, a variety of medically relevant molecules can be obtained. neliti.com This demonstrates the role of the chloroacetamide group as a versatile building block. Similarly, organochalcogen compounds, including those with selenium and tellurium, have been synthesized using 2-chloro-N-arylacetamides as precursors, leading to the formation of cyclic chalcogenide compounds. ekb.eg The fluorinated phenyl ring in this compound can also be a crucial component in the synthesis of fluorinated heterocyclic drugs, which are a significant class of pharmaceuticals. nih.gov

Development of Chemical Probes for Biological Target Identification

Chemical probes are indispensable tools in chemical biology and drug discovery, used to investigate the functions of biological targets and validate their therapeutic potential. rjeid.com An ideal probe is selective, potent, and capable of interacting with a specific biological molecule to elucidate its role in cellular pathways. rjeid.comnih.gov

Derivatives of this compound hold potential in this area due to their inherent reactivity and structural features. The chloroacetamide group can act as a reactive handle to form covalent bonds with specific residues, such as cysteine, in a protein's active site. This functionality is crucial for creating targeted inhibitors and activity-based probes.

While direct application of this compound as a probe is not extensively documented, its analogues serve as important intermediates in the synthesis of biologically active molecules. ijpsr.infoelectrochemsci.org For example, numerous acetamide (B32628) derivatives have been created as selective COX-II inhibitors for their anti-inflammatory properties. archivepp.comarchivepp.com The development of such specific inhibitors is a primary goal of chemical probe research. Furthermore, the concept of using small molecules to explore biological processes is well-established, with compounds like Dorsomorphin and LDN-193189 being used to investigate BMP signaling pathways, although they often suffer from a lack of selectivity. nih.gov The search for highly selective and potent probes, such as M4K2234 and MU1700 for ALK1/2 kinases, underscores the need for novel chemical scaffolds. nih.gov The structural framework of this compound provides a foundation for designing next-generation chemical probes for unexplored biological targets.

Exploration in Material Science Contexts (e.g., Polymeric Applications of Aromatic Amides)

Aromatic amides are a cornerstone of high-performance materials due to their exceptional thermal, mechanical, and chemical stability. mdpi.comnumberanalytics.com These properties arise from the rigid aromatic rings and strong intermolecular hydrogen bonds between the amide (-CO-NH-) groups, which lead to highly ordered and crystalline structures. mdpi.com Wholly aromatic polyamides, often called aramids, are a prominent class of these materials, used in applications ranging from aerospace composites to bullet-proof vests. mdpi.com

The structure of this compound contains the fundamental aromatic amide linkage, making its derivatives relevant to polymer science. By designing difunctional monomers based on this structure, new aromatic polyamides could be synthesized. Research into functional aromatic polyamides has shown that their properties can be tailored by introducing different chemical groups. mdpi.com For instance, incorporating bulky or asymmetric groups can improve the solubility of otherwise intractable aramids, expanding their processing capabilities and applications. mdpi.com

Introducing specific structural units, such as an aromatic imide structure, into a polyamide chain like PA6 can significantly alter its properties, increasing the glass transition temperature and enhancing thermal stability and mechanical strength. mdpi.com Research has also focused on creating novel poly(amine-amide)s with electrochromic properties, where the polymer films can change color in response to an applied electrical potential. acs.org These materials exhibit excellent reversibility and high contrast, making them suitable for applications like smart windows. acs.org The synthesis of such advanced polymers often relies on the polycondensation of diamine and dicarboxylic acid monomers, a process where derivatives of this compound could serve as foundational building blocks. acs.org

Table 1: Properties of Selected Aromatic Polyamides This interactive table summarizes key thermal properties of novel aromatic polyamides, illustrating their high performance.

Polymer NameGlass Transition Temp. (Tg) (°C)10% Weight-Loss Temp. (°C)Char Yield at 800°C (Nitrogen) (%)
Polyamide A200-244> 460> 55
Polyamide B197-204> 336Not Specified
PA6/PAI-20Increased (relative to PA6)HighNot Specified

Data synthesized from studies on novel aromatic polyamides and poly(amide imide) copolymers. mdpi.commdpi.comacs.org

Forensic Science Applications (e.g., Latent Fingerprint Detection for Analogues)

The detection of latent fingerprints is a critical task in forensic science, relying on methods that make invisible prints visible. ceon.rs Chemical methods are frequently employed, which involve a reaction between a specific reagent and a component of the fingerprint residue, such as amino acids, oils, or salts, to produce a colored or fluorescent product. youtube.comscispace.comdovepress.com

While this compound itself is not a standard fingerprinting reagent, its reactive nature makes its analogues interesting candidates for developing new detection methods. The chloroacetyl group is an electrophilic center that can react with nucleophilic components present in fingerprint residues, particularly amino acids. Reagents like ninhydrin (B49086) and 1,8-diazafluoren-9-one (B1298732) (DFO) are widely used precisely because they react with amino acids to form colored or fluorescent compounds. youtube.com

The development of novel reagents for fingerprint detection is an active area of research, with a focus on improving sensitivity, specificity, and performance on challenging surfaces. researchgate.net For instance, polymers and nanoparticles are being explored to create more effective developers. ceon.rsresearchgate.net A molecule like this compound could be functionalized with a chromophore or fluorophore. The reactive chloroacetamide moiety would anchor the molecule to the amino acids in the print, while the attached dye would provide the visualization. This strategy aligns with the ongoing effort to create innovative technologies for latent fingerprint enhancement. researchgate.net

Anti-Corrosion Research

The prevention of metal corrosion is of immense industrial and economic importance. nih.gov Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are widely used as corrosion inhibitors because they can adsorb onto the metal surface and form a protective film. researchgate.netnanobioletters.com This film acts as a barrier, slowing down the corrosive attack, especially in acidic environments. researchgate.netwisdomlib.org

Amide compounds, including derivatives of acetamide, have demonstrated significant potential as effective corrosion inhibitors for metals such as mild steel and copper. wisdomlib.orgjournalijar.com The mechanism of inhibition is attributed to the interaction between the donor atoms (N, O) in the amide group and the metal surface. researchgate.netwisdomlib.org The efficiency of these inhibitors often increases with their concentration. journalijar.com

Studies have shown that simple amides like Acetamide and Benzamide can effectively reduce corrosion rates in various acids. wisdomlib.orgjournalijar.com For example, Benzamide showed an inhibition efficiency of 90.9% for carbon steel in 1 M hydrochloric acid at a specific concentration. journalijar.com More complex molecules containing amide or imidazole (B134444) functionalities, such as 2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB), have also been investigated. electrochemsci.org CFB, an intermediate in drug synthesis, was found to be an excellent mixed-type inhibitor for copper in a sulfuric acid solution, achieving an inhibition efficiency of up to 95.2%. electrochemsci.org Its effectiveness is due to the presence of benzene (B151609) and imidazole rings, along with heteroatoms, which facilitate strong adsorption onto the copper surface. electrochemsci.org

Table 2: Inhibition Efficiency of Various Amide and Related Compounds This interactive table presents the reported corrosion inhibition efficiencies for several amide-containing organic compounds on different metals and in various acidic media.

Inhibitor CompoundMetalAcidic MediumMax. Inhibition Efficiency (%)
ThioacetamideCarbon Steel0.1N H2SO488.73 wisdomlib.org
AcetamideCarbon Steel0.01N HNO371.42 wisdomlib.org
BenzamideCarbon Steel1 M HCl90.9 journalijar.com
2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB)Copper0.5 M H2SO495.2 electrochemsci.org
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB)C38 Steel1 M HCl90 nih.gov

Future Research Directions and Unexplored Avenues for 2 Chloro N 2 Fluorobenzyl Acetamide

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of N-aryl-2-chloroacetamides typically involves the chloroacetylation of the corresponding aryl amine. researchgate.net A common method is the reaction of an amine with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521) in a suitable solvent. researchgate.netresearchgate.net

Future research could focus on developing more sustainable and efficient synthetic routes. This includes the exploration of "green chemistry" approaches to minimize the use of hazardous reagents and solvents. researchgate.net For instance, performing the synthesis in water could offer an environmentally benign alternative to organic solvents. researchgate.net Microwave-assisted synthesis has also been shown to accelerate reactions and improve yields for related compounds, suggesting its potential applicability for the synthesis of 2-chloro-N-(2-fluorobenzyl)acetamide. researchgate.netresearchgate.net The development of one-pot synthesis protocols, where multiple reaction steps are combined without isolating intermediates, could also enhance efficiency. researchgate.netbohrium.com

Table 1: Potential Sustainable Synthetic Approaches for this compound (based on analogues)

MethodologyPotential AdvantagesReference for Analogue
Microwave-assisted synthesisFaster reaction times, higher yields researchgate.net
Synthesis in aqueous mediaReduced use of hazardous organic solvents researchgate.net
One-pot reactionsIncreased efficiency, reduced waste researchgate.net
Use of green catalystsEnvironmentally friendly, potential for reuse researchgate.netrsc.org

Comprehensive Investigation of Undocumented Chemical Reactions and Derivatization Pathways

The chloroacetamide functional group is a versatile electrophilic site, making it amenable to a wide range of nucleophilic substitution reactions. The chlorine atom can be readily displaced by various nucleophiles containing oxygen, nitrogen, or sulfur atoms. researchgate.net This reactivity allows for the synthesis of a diverse library of derivatives.

Future work should systematically explore the reactivity of this compound with a broad panel of nucleophiles. This could include reactions with:

Amines: To generate more complex amide derivatives.

Thiols: Such as 2-mercaptobenzothiazole (B37678), to create new sulfide (B99878) compounds. researchgate.net

Phenols and Alcohols: To form ether linkages.

Furthermore, the potential for intramolecular cyclization reactions should be investigated. By introducing appropriate functional groups, the chloroacetamide moiety can be used to construct novel heterocyclic systems, such as thiazolidin-4-ones or benzoxazinones, which are known to possess diverse biological activities. researchgate.netmdpi.com A notable transformation is the Smiles rearrangement, which has been used to synthesize various heterocyclic structures from N-substituted 2-chloroacetamides. researchgate.net

Elucidation of Further Mechanistic Details of Biological Interactions

N-substituted chloroacetamides have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and herbicidal properties. researchgate.neturan.uaresearchgate.net However, the specific biological targets and mechanisms of action are often not fully understood.

A crucial area for future research is the comprehensive biological screening of this compound to identify any potential therapeutic or agrochemical applications. Should any activity be identified, subsequent studies should focus on elucidating the mechanism of action. The reactive chloroacetyl group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to their inhibition.

For example, some chloroacetamide derivatives have been investigated as inhibitors of enzymes like glutathione (B108866) S-transferase (GST) or bacterial DNA gyrase. uran.ua Molecular docking studies on related compounds suggest that they can bind effectively within the active sites of such enzymes. uran.ua Therefore, future research on this compound could involve screening against a panel of enzymes to identify potential targets and then using techniques like X-ray crystallography to study the binding interactions at an atomic level.

Design and Synthesis of Highly Specific and Potent Analogues for Research Targets

Once a biological target for this compound is identified, the design and synthesis of more potent and selective analogues can be pursued. Structure-activity relationship (SAR) studies will be essential in this endeavor. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for optimal activity.

Modifications could be made to several parts of the molecule:

The Fluorobenzyl Group: The position and number of fluorine substituents on the phenyl ring could be varied. Other substituents could also be introduced to explore their effects on activity.

The Acetamide (B32628) Linker: The length of the alkyl chain could be altered, or other functional groups could be incorporated.

Derivatization: As discussed in section 8.2, the chlorine atom can be replaced with a wide variety of other chemical moieties to explore new chemical space and interactions with the biological target.

This rational design approach, guided by SAR data, can lead to the development of highly specific and potent tool compounds for studying biological processes or as starting points for drug discovery programs. nih.gov

Advanced Computational Modeling for Predictive Discovery and Mechanistic Insights

Computational modeling techniques are powerful tools that can accelerate the discovery and development process. For this compound and its analogues, several computational approaches could be employed:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govresearchgate.net This can help in predicting the activity of novel, unsynthesized analogues and in understanding the key physicochemical properties that govern activity.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its derivatives to the active site of a biological target. researchgate.neturan.ua This can provide valuable insights into the key interactions responsible for binding and can guide the design of more potent inhibitors.

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. uran.ua This information can help in understanding the molecule's reactivity and its potential for interaction with biological targets.

By integrating these computational methods with experimental studies, a more comprehensive understanding of the chemical and biological properties of this compound can be achieved, facilitating the discovery of new applications and the development of novel, active compounds.

Table 2: Computational Approaches for Investigating this compound and its Analogues

Computational MethodApplicationPotential InsightsReference for Analogue
QSARPredicting biological activityIdentification of key structural features for activity nih.govresearchgate.net
Molecular DockingPredicting binding to biological targetsUnderstanding binding modes and designing potent inhibitors researchgate.neturan.ua
DFT CalculationsStudying electronic propertiesUnderstanding reactivity and interaction potential uran.ua

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-(2-fluorobenzyl)acetamide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A key intermediate, 2-chloroacetyl chloride, is reacted with 2-fluorobenzylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃). Catalytic KI may be added to enhance reactivity . Purification involves solvent evaporation under reduced pressure, followed by recrystallization or column chromatography. Yield optimization requires controlled temperature (60–80°C) and reaction monitoring via TLC.

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-F vibrations (~1220–1280 cm⁻¹) .
  • NMR : ¹H NMR shows signals for the benzyl CH₂ group (~4.5–4.8 ppm) and aromatic protons (~6.8–7.5 ppm). ¹³C NMR confirms the carbonyl carbon (~165–170 ppm) and fluorinated aromatic carbons .
  • Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (m/z ≈ 201.63) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., bacterial enzymes or viral proteases). DFT calculations assess electronic properties (HOMO-LUMO gaps) to predict reactivity. MD simulations (e.g., GROMACS) model stability in biological environments . For example, fluorine’s electronegativity may enhance binding via polar interactions with active sites .

Q. What experimental strategies assess synergistic effects of this compound with antibiotics?

  • Methodological Answer :

  • Checkerboard Assay : Determine fractional inhibitory concentration (FIC) indices against pathogens like K. pneumoniae. Combine sub-inhibitory concentrations of the compound with antibiotics (e.g., ciprofloxacin) in broth microdilution .
  • Time-Kill Curves : Evaluate bactericidal activity over 24 hours. Synergy is confirmed with ≥2-log10 CFU/mL reduction compared to individual agents .

Q. How do structural modifications influence the compound’s bioactivity?

  • Methodological Answer : Substituent effects are studied via SAR:

  • Electron-Withdrawing Groups (e.g., -NO₂) : Enhance antibacterial activity but may increase cytotoxicity .
  • Fluorine Position : Ortho-fluorine (as in the target compound) improves membrane penetration vs. para-substituted analogs .
  • Amide Linkers : Replacement with thioamide or urea alters metabolic stability .

Data Analysis & Contradictions

Q. How can researchers resolve contradictions in toxicological data for chloroacetamides?

  • Methodological Answer : Conflicting results (e.g., carcinogenicity in rats vs. low cytotoxicity in vitro) require:

  • Metabolic Profiling : Compare liver microsome assays to identify species-specific detoxification pathways .
  • Substituent Analysis : Nitro groups (e.g., in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) may increase genotoxicity, while fluorine reduces bioactivation risks .

Environmental & Stability Studies

Q. What methods evaluate the environmental persistence of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation at varying pH (e.g., pH 5–9) via HPLC. Chloroacetamides degrade faster under alkaline conditions .
  • Soil Half-Life : Use ¹⁴C-labeled compound in microcosms to measure mineralization rates. Fluorine’s stability may prolong environmental retention .

Structural & Crystallography Insights

Q. What crystallographic features stabilize this compound?

  • Methodological Answer : Single-crystal XRD reveals intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, forming a planar amide group. Fluorine’s van der Waals radius influences packing density .

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Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-fluorobenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-fluorobenzyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.